molecular formula C21H20N4O2S B10878178 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878178
M. Wt: 392.5 g/mol
InChI Key: VZHJGEDLLPFTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a methoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzothiazole, 3-methoxybenzylamine, and appropriate pyrazolone derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrazolone derivatives.

    Substitution Products: Nitrobenzothiazole, sulfonated benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Fluorescent Probes: The benzothiazole ring can exhibit fluorescence, useful in biological imaging.

Medicine

    Anticancer Agents: Preliminary studies might indicate its potential as an anticancer agent due to its ability to interfere with cellular pathways.

    Antimicrobial Agents: The compound could exhibit antimicrobial properties, making it useful in treating infections.

Industry

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medicinal applications, it could interact with cellular receptors or proteins, modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methoxyphenyl group instead of methoxybenzylamine.

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxybenzyl group.

Uniqueness

The presence of the methoxybenzylamine moiety in (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O2S/c1-13(22-12-15-7-6-8-16(11-15)27-3)19-14(2)24-25(20(19)26)21-23-17-9-4-5-10-18(17)28-21/h4-11,24H,12H2,1-3H3

InChI Key

VZHJGEDLLPFTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC(=CC=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.